molecular formula C19H30BNO5 B14089408 tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B14089408
M. Wt: 363.3 g/mol
InChI Key: LXHYCPKBZBRFJR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a furan ring, and a dioxaborolane group

Preparation Methods

The synthesis of tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dioxaborolane group: This step often involves the reaction of the furan derivative with a boronic acid or boronate ester in the presence of a catalyst.

    Formation of the pyrrolidine ring: This can be done through a cyclization reaction involving an amine and an appropriate carbonyl compound.

    Protection of the carboxylate group: The tert-butyl group is introduced to protect the carboxylate functionality during subsequent reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

    Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for reductions, and strong acids or bases for hydrolysis.

Scientific Research Applications

tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.

    Industry: The compound can be used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The furan and pyrrolidine rings can also interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl)pyrrolidine-1-carboxylate include:

These compounds share similar structural features, such as the presence of a dioxaborolane group and a protected carboxylate group. they differ in the heterocyclic rings attached to the dioxaborolane group, which can influence their reactivity and applications.

Properties

Molecular Formula

C19H30BNO5

Molecular Weight

363.3 g/mol

IUPAC Name

tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H30BNO5/c1-17(2,3)24-16(22)21-9-8-13(11-21)14-10-15(23-12-14)20-25-18(4,5)19(6,7)26-20/h10,12-13H,8-9,11H2,1-7H3

InChI Key

LXHYCPKBZBRFJR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3CCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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